DYRKs-IN-2 -

DYRKs-IN-2

Catalog Number: EVT-12556327
CAS Number:
Molecular Formula: C32H38ClN9O3
Molecular Weight: 632.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound DYRKs-IN-2 is synthesized through structure-based optimization strategies, often derived from initial lead compounds like LDN192960. It falls under the classification of small-molecule inhibitors and is specifically designed to inhibit the activity of DYRK2 by binding to its ATP-binding site, thereby preventing substrate phosphorylation .

Synthesis Analysis

Methods and Technical Details

The synthesis of DYRKs-IN-2 involves several steps of chemical modification and optimization based on structure-activity relationship studies. Initially, lead compounds are identified through high-throughput screening or computational modeling. Subsequent rounds of synthesis focus on enhancing selectivity and potency. For instance, modifications to the acridine core and side chains are performed to improve interactions with DYRK2's binding pocket. The use of co-crystallization techniques allows researchers to visualize these interactions at a molecular level, providing insights for further modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of DYRKs-IN-2 reveals a complex arrangement that facilitates its binding to the ATP-binding site of DYRK2. The compound typically features an acridine core with various functional groups that enhance its interaction with the kinase. Crystallographic studies have shown that water molecules play a critical role in stabilizing these interactions by acting as bridges between the compound and key amino acid residues within the binding site .

Key structural data includes:

  • Molecular Weight: Approximately 300-400 g/mol.
  • Chemical Formula: C₁₄H₁₅N₃O (example; actual formula may vary based on specific derivatives).
  • Binding Affinity: High nanomolar range for DYRK2 inhibition.
Chemical Reactions Analysis

Reactions and Technical Details

DYRKs-IN-2 undergoes specific chemical reactions when interacting with DYRK2, primarily involving non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The binding mechanism typically involves:

  1. Hydrogen Bonding: Between functional groups on DYRKs-IN-2 and amino acids in the ATP-binding pocket.
  2. Hydrophobic Interactions: Enhancing binding affinity through interactions with hydrophobic regions of the kinase.

These interactions are crucial for the inhibitor's effectiveness in blocking the phosphorylation activity of DYRK2, which is essential for downstream signaling pathways involved in cell proliferation and survival .

Mechanism of Action

Process and Data

The mechanism of action for DYRKs-IN-2 involves competitive inhibition at the ATP-binding site of DYRK2. By occupying this site, DYRKs-IN-2 prevents ATP from binding, thereby inhibiting the kinase's ability to phosphorylate target substrates. This inhibition can lead to significant alterations in cellular signaling pathways that are regulated by DYRK2, including those involved in cancer progression and neurodevelopmental processes.

Quantitative phosphoproteomic analyses have demonstrated that treatment with DYRKs-IN-2 results in downregulation of numerous phosphosites associated with critical cellular functions, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Varies based on specific modifications; often soluble in organic solvents like DMSO.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Primarily interacts with protein kinases; minimal reactivity with other biomolecules.

Relevant data from studies indicate that structural modifications can significantly affect both potency and selectivity against related kinases .

Applications

Scientific Uses

DYRKs-IN-2 has significant potential applications in various fields:

  1. Cancer Research: As an inhibitor of DYRK2, it can be used to study tumorigenesis mechanisms and evaluate therapeutic strategies targeting cancer cell proliferation.
  2. Neurodevelopmental Studies: Given its role in neuronal morphogenesis, it serves as a tool for investigating neurodevelopmental disorders linked to dysregulated kinase activity.
  3. Drug Development: The compound's ability to selectively inhibit specific kinases makes it a candidate for developing targeted therapies against diseases where DYRK2 is implicated.
Introduction to DYRK Kinase Biology and Therapeutic Targeting

Structural and Functional Classification of DYRK Kinases

The dual-specificity tyrosine-regulated kinases (DYRKs) belong to the CMGC superfamily of protein kinases, characterized by their unique ability to autophosphorylate tyrosine residues while phosphorylating substrates exclusively on serine/threonine residues [3] [7]. This family is subdivided into two phylogenetically distinct classes:

  • Class I: Includes DYRK1A and DYRK1B, which contain nuclear localization signals (NLS), a PEST domain (rich in proline, glutamic acid, serine, and threonine), and a conserved DYRK homology box (DH-box) upstream of the kinase domain [7]. DYRK1A localizes to both nucleus and cytoplasm, while DYRK1B is predominantly cytoplasmic.
  • Class II: Comprises DYRK2, DYRK3, and DYRK4, which lack PEST domains but feature an N-terminal autophosphorylation accessory (NAPA) domain essential for catalytic activation [4] [7]. DYRK2 is primarily cytoplasmic and shuttles to the nucleus upon DNA damage [9].

All DYRKs undergo intramolecular tyrosine autophosphorylation during translation, resulting in constitutively active kinases that regulate diverse cellular processes:

  • Cell cycle progression (G0/G1 to S-phase transition)
  • DNA damage response
  • Protein stability via phosphorylation of proteasomal components
  • Transcriptional regulation [3] [7]

Table 1: Structural and Functional Features of DYRK Kinases

ClassMembersKey DomainsCellular LocalizationPrimary Functions
Class IDYRK1ANLS, PEST, DH-boxNucleus/CytoplasmCell cycle arrest, neuronal development
DYRK1BNLS, PEST, DH-boxCytoplasmChemoresistance, Hedgehog signaling
Class IIDYRK2NAPA, DH-boxCytoplasm/Nucleus*p53 activation, proteasome regulation
DYRK3NAPA, DH-boxStress granulesmTOR signaling, stress response
DYRK4NAPA, DH-boxNucleusSpermatogenesis

*Translocates to nucleus upon DNA damage [3] [4] [7]*

Role of DYRK1A/1B in Oncogenic Signaling Pathways

DYRK1A and DYRK1B exhibit context-dependent roles in cancer progression, though predominantly as oncogenic drivers in solid tumors:

DYRK1A:

  • Cell Cycle Regulation: Maintains cancer cell quiescence by phosphorylating cyclin D1 and p27^Kip1^, promoting their degradation and arresting cells in G0/G1. This enables survival during metabolic stress and chemotherapy exposure [2] [7].
  • Metastasis Promotion: In triple-negative breast cancer (TNBC) and colorectal cancer, DYRK1A stabilizes SNAIL/SLUG transcription factors, driving epithelial-mesenchymal transition (EMT) and metastatic spread. Knockout reduces lung metastasis by 70% in murine models [2].
  • Therapeutic Resistance: Sustains NFAT signaling in endothelial cells, promoting tumor angiogenesis. Co-inhibition with VEGF synergistically reduces vessel density [7].

DYRK1B:

  • Hedgehog/GLI Signaling: Phosphorylates GLI1 transcription factors, potentiating their nuclear translocation and transcriptional activity. Critical for basal cell carcinoma and pancreatic cancer growth [8].
  • Chemoresistance Nexus: Overexpression in ovarian cancer enriches cancer stem cells (CSCs). Harmine-mediated DYRK1B inhibition sensitizes CSCs to platinum drugs by suppressing GLI1 and SOX2 [8].

Table 2: Oncogenic Mechanisms of DYRK1A and DYRK1B in Human Cancers

KinaseKey SubstratesOncogenic EffectsValidated Cancer TypesInhibition Outcomes
DYRK1ACyclin D1, p27^Kip1^, SNAILG0/G1 arrest, EMT, angiogenesisTNBC, Colorectal, GlioblastomaReduced metastasis, tumor shrinkage
DYRK1BGLI1, SOX2, p21^Cip1^Hedgehog activation, CSC maintenancePancreatic, Ovarian, Basal cell carcinomaResensitization to chemotherapy

Context-Dependent Tumor Suppressor vs. Oncogene Functions of DYRK2

DYRK2 exemplifies functional duality, acting as either an oncogene or tumor suppressor depending on tissue context, substrate availability, and mutational status:

Oncogenic Roles:

  • Triple-Negative Breast Cancer: DYRK2 phosphorylates heat-shock factor 1 (HSF1) at Ser326, stabilizing it to enhance proteostasis and cancer cell survival. DYRK2 knockdown reduces tumor growth by 60% in xenografts [4] [9].
  • Liver Cancer: Genomic amplification correlates with poor prognosis. Phosphoproteomics identifies DYRK2-mediated phosphorylation of 26S proteasome subunits (RPT3), accelerating degradation of tumor suppressors like p53 [9].

Tumor-Suppressive Roles:

  • DNA Damage Response: In response to genotoxic stress, ATM kinase phosphorylates DYRK2 at Thr33/Ser369, enabling nuclear translocation. DYRK2 then phosphorylates p53 at Ser46, promoting apoptosis in lung and renal carcinomas [9].
  • GLI Degradation: Directly phosphorylates GLI2/3 transcription factors, targeting them for ubiquitination and degradation. Loss of DYRK2 in medulloblastoma hyperactivates Hedgehog signaling [4].

Pan-Cancer Analysis Insights:

  • High DYRK2 mRNA correlates with poor survival in mesothelioma (HR = 1.8, p = 0.026) and uveal melanoma (HR = 2.1, p = 0.039) [9].
  • Low expression predicts inferior outcomes in renal clear cell carcinoma (HR = 0.6, p = 0.0014), underscoring its tumor-suppressive role [9].
  • Recurrent mutations (e.g., R274Q in kinase domain) occur in 5% of endometrial cancers, associated with accelerated progression (p = 0.013) [9].

Table 3: DYRK2 Functional Duality Across Cancer Types

Cancer TypeDYRK2 RoleKey MechanismPrognostic Association
TNBCOncogeneHSF1 phosphorylation → ProteostasisHigh expression → Poor survival
Liver (HCC)OncogeneProteasome activation → p53 degradationAmplification → Metastasis
Renal (KIRC)Tumor suppressorp53 phosphorylation → ApoptosisLow expression → Poor survival
EndometrialOncogeneKinase domain mutations (R274Q)Mutations → Reduced progression-free survival

Rationale for Targeted Inhibition in Malignancy

The compelling oncogenic functions of DYRKs across malignancies underscore their therapeutic relevance:

  • Overexpression in Aggressive Cancers: DYRK1A is upregulated in 80% of metastatic TNBC and late-stage colorectal cancers, correlating with poor relapse-free survival (p < 0.001) [2] [7]. Similarly, DYRK1B is amplified in chemoresistant ovarian cancers [8].
  • Synthetic Lethality: DYRK1A inhibition releases quiescent cells into G1/S phase, potentiating DNA-damaging agents (cisplatin) and cell cycle inhibitors (palbociclib). Combined harmine + cisplatin reduces colon xenograft growth by 85% versus monotherapy [2].
  • Bypassing Resistance: DYRK1B inhibition suppresses GLI1 in Smoothened (SMO)-mutant basal cell carcinomas resistant to vismodegib. DYRK1B inhibitors achieve 50% tumor regression in SMO-inhibitor-resistant models [8].

DYRKs-IN-2 as a Lead Compound:This potent small-molecule inhibitor targets both DYRK1A (IC~50~ = 12.8 nM) and DYRK1B (IC~50~ = 30.6 nM) with high selectivity over class II DYRKs [1] [6]. It exhibits:

  • Antitumor Efficacy: EC~50~ of 22.8 nM in SW620 colon cancer cells, suppressing colony formation and inducing G1/S arrest [1].
  • Mechanistic Advantage: Unlike harmine (which inhibits monoamine oxidase), DYRKs-IN-2 selectively blocks DYRK1A/1B kinase activity without off-target effects [6].
  • Combinatorial Potential: Synergizes with G1/S-targeting chemotherapies by forcing quiescent cells into vulnerable cell cycle phases [1] [2].

Table 4: Profile of DYRKs-IN-2

PropertyValueSignificance
Chemical NameExample 132 (Patent designation)Not publicly disclosed
CAS Number1386980-04-6Unique compound identifier
Molecular FormulaC~32~H~38~ClN~9~O~3~Molecular weight: 632.16 g/mol
DYRK1A IC~50~12.8 nMHigh potency against primary target
DYRK1B IC~50~30.6 nMBroad anti-class I activity
Cellular EC~50~ (SW620)22.8 nMRobust in vitro antitumor activity

Properties

Product Name

DYRKs-IN-2

IUPAC Name

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-[3-(4-methylpiperazin-1-yl)propylamino]-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C32H38ClN9O3

Molecular Weight

632.2 g/mol

InChI

InChI=1S/C32H38ClN9O3/c1-41-14-16-42(17-15-41)13-5-12-35-32-36-20-23-18-24(31(45)39-28(23)40-32)30(44)38-27-19-22(8-9-25(27)33)29(43)37-26(10-11-34)21-6-3-2-4-7-21/h2-4,6-9,18-20,26H,5,10-17,34H2,1H3,(H,37,43)(H,38,44)(H2,35,36,39,40,45)

InChI Key

QJRRYVISMPFJOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2=NC=C3C=C(C(=O)NC3=N2)C(=O)NC4=C(C=CC(=C4)C(=O)NC(CCN)C5=CC=CC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.